molecular formula C6H4Cl2N2O B12074399 3-Chloro-N-hydroxypicolinimidoyl chloride

3-Chloro-N-hydroxypicolinimidoyl chloride

Cat. No.: B12074399
M. Wt: 191.01 g/mol
InChI Key: AFLVFPRLICEYOP-POHAHGRESA-N
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Description

3-Chloro-N-hydroxypicolinimidoyl chloride: is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-hydroxypicolinimidoyl chloride typically involves the reaction of picolinic acid derivatives with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus trichloride to introduce the chloro group. The reaction is usually carried out under controlled temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

    Hydrolysis: In the presence of water, it can hydrolyze to form picolinic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.

    Oxidation: Often requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted picolinic acid derivatives.

    Oxidation Products: Oxidized forms of the original compound, often with altered functional groups.

    Hydrolysis Products: Picolinic acid and its derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-N-hydroxypicolinimidoyl chloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, it is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Industry: In industrial applications, it is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-N-hydroxypicolinimidoyl chloride involves its ability to react with various nucleophiles and electrophiles. The chloro group is highly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create complex structures and in biological systems to modify biomolecules.

Comparison with Similar Compounds

  • 3-Chloro-2-hydroxypropyltrimethylammonium chloride
  • 3-Chloro-N-hydroxy-2,2-dimethylpropanamide

Comparison: 3-Chloro-N-hydroxypicolinimidoyl chloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it more versatile in synthetic applications. Additionally, its use in biological and medicinal research highlights its importance in developing new therapeutic agents.

Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

(2Z)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride

InChI

InChI=1S/C6H4Cl2N2O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H/b10-6-

InChI Key

AFLVFPRLICEYOP-POHAHGRESA-N

Isomeric SMILES

C1=CC(=C(N=C1)/C(=N/O)/Cl)Cl

Canonical SMILES

C1=CC(=C(N=C1)C(=NO)Cl)Cl

Origin of Product

United States

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